molecular formula C23H23N3O6 B2777216 2-((6-((4-(furan-2-carbonyl)piperazin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N-phenylacetamide CAS No. 898455-75-9

2-((6-((4-(furan-2-carbonyl)piperazin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N-phenylacetamide

Cat. No.: B2777216
CAS No.: 898455-75-9
M. Wt: 437.452
InChI Key: ZQDXQUFSCQUXMC-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including a furan ring, a piperazine ring, a pyran ring, and an acetamide group . It seems to be related to a class of compounds that have been studied for their anti-tubercular activity .


Molecular Structure Analysis

The molecular structure of this compound is likely quite complex, given the presence of several different functional groups. The furan and pyran rings are five and six-membered heterocyclic rings, respectively, while the piperazine ring is a six-membered ring with two nitrogen atoms .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the various functional groups. For example, the furan ring is known to be quite reactive due to the presence of an electron-rich oxygen atom .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar acetamide group could enhance its solubility in polar solvents .

Scientific Research Applications

Synthesis and Structural Analysis

The compound's synthesis often involves complex organic reactions, highlighting the significance of its structural components like furan, piperazine, and pyran. For instance, Habernickel (2001) detailed the pharmaceutical market's reflection through patents, suggesting the relevance of similar compounds in developing selective agonists with fewer side effects, potentially applicable to migraine treatment (Habernickel, 2001). Additionally, Kumar et al. (2017) synthesized novel derivatives incorporating furan and piperazine, highlighting their antidepressant and antianxiety activities through behavioral tests, indicating the compound's utility in psychiatric disorder treatments (Kumar et al., 2017).

Antiviral and Antimicrobial Applications

Research by Wang et al. (2014) on alkaloids from mangrove-derived Actinomycete showed that similar structural analogs possess significant activity against influenza A virus, suggesting potential antiviral applications (Wang et al., 2014). This indicates the compound's relevance in developing new antiviral drugs.

Anticonvulsant and Herbicidal Applications

Investigations into the anticonvulsant and antimicrobial activities of pyran-4-one derivatives, which share structural similarities, have been conducted. Aytemi̇r et al. (2004) synthesized compounds for evaluating potential anticonvulsant activity, suggesting the chemical framework's utility in neurological disorder treatments (Aytemi̇r et al., 2004). Additionally, Li et al. (2005) developed novel herbicidal 1-phenyl-piperazine-2,6-diones, indicating the compound's potential in agricultural applications (Li et al., 2005).

Mechanism of Action

While the exact mechanism of action of this compound is not clear, it may be related to its potential anti-tubercular activity. Some related compounds have been shown to inhibit the growth of Mycobacterium tuberculosis .

Safety and Hazards

The safety and hazards associated with this compound would depend on several factors, including its reactivity and biological activity. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

Given the potential anti-tubercular activity of related compounds, it could be worthwhile to further investigate the biological activity of this compound. This could involve testing its activity against various strains of Mycobacterium tuberculosis, as well as studying its toxicity and pharmacokinetics .

Properties

IUPAC Name

2-[6-[[4-(furan-2-carbonyl)piperazin-1-yl]methyl]-4-oxopyran-3-yl]oxy-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O6/c27-19-13-18(14-25-8-10-26(11-9-25)23(29)20-7-4-12-30-20)31-15-21(19)32-16-22(28)24-17-5-2-1-3-6-17/h1-7,12-13,15H,8-11,14,16H2,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQDXQUFSCQUXMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC(=O)C(=CO2)OCC(=O)NC3=CC=CC=C3)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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